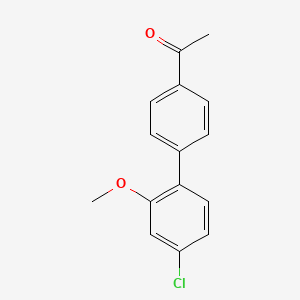

4-Acetyl-4'-chloro-2'-methoxybiphenyl)

Description

Academic Significance of Biphenyl (B1667301) Scaffolds in Organic Synthesis

The biphenyl motif is a privileged structure in organic synthesis, frequently appearing in natural products, pharmaceuticals, and advanced materials. Its significance stems from the conformational flexibility of the biaryl linkage, which can lead to atropisomerism—a form of axial chirality—when rotation around the central bond is restricted by bulky substituents. This stereochemical feature is of particular interest in medicinal chemistry and asymmetric catalysis.

The synthesis of biphenyl scaffolds has been revolutionized by the development of palladium-catalyzed cross-coupling reactions. Seminal methods such as the Suzuki-Miyaura, Stille, and Negishi couplings have become indispensable tools for the efficient construction of the biaryl bond. These reactions are valued for their high functional group tolerance, broad substrate scope, and often mild reaction conditions, making the synthesis of complex biphenyl derivatives more accessible.

The utility of the biphenyl scaffold is evident in its presence in a wide range of biologically active molecules. The structural rigidity and the ability to position functional groups in a defined three-dimensional space make biphenyls ideal frameworks for designing ligands that can interact with specific biological targets.

Theoretical and Research Context of 4-Acetyl-4'-chloro-2'-methoxybiphenyl

4-Acetyl-4'-chloro-2'-methoxybiphenyl is a trifunctionalized biphenyl derivative that serves as a valuable intermediate in organic synthesis. Its structure incorporates an acetyl group, a chloro substituent, and a methoxy (B1213986) group, each imparting distinct electronic and steric properties to the molecule.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | 1-(4'-chloro-2'-methoxy[1,1'-biphenyl]-4-yl)ethanone |

| CAS Number | 1345472-02-7 |

| Molecular Formula | C₁₅H₁₃ClO₂ |

| Molecular Weight | 260.72 g/mol |

This table presents the fundamental chemical identifiers for 4-Acetyl-4'-chloro-2'-methoxybiphenyl.

Synthesis Methodologies

The synthesis of 4-Acetyl-4'-chloro-2'-methoxybiphenyl can be approached through established synthetic organic chemistry reactions. The primary methods for constructing the core biphenyl structure involve cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed, reacting an appropriately substituted arylboronic acid with an aryl halide in the presence of a palladium catalyst.

Another key synthetic transformation is the introduction of the acetyl group, which is commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting the biphenyl core with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. The positions of the existing chloro and methoxy groups on one of the phenyl rings will direct the regioselectivity of this acylation.

Research Applications and Significance

The specific combination of functional groups in 4-Acetyl-4'-chloro-2'-methoxybiphenyl makes it a versatile building block for the synthesis of more complex molecules. The acetyl group can be a handle for further transformations, such as oxidation, reduction, or condensation reactions. The chloro and methoxy groups influence the electronic nature of the aromatic rings, affecting their reactivity and the properties of the final products.

Derivatives of this compound are subjects of research for their potential biological activities. The biphenyl scaffold is a known pharmacophore, and the specific substituents on 4-Acetyl-4'-chloro-2'-methoxybiphenyl could contribute to interactions with biological targets. Research in this area explores the potential for antimicrobial, anti-inflammatory, and antioxidant properties in molecules derived from this intermediate. rsc.org Its role as an intermediate highlights its importance in the discovery and development of new chemical entities with potential applications in pharmaceuticals and agrochemicals. rsc.org

Detailed Research Findings

While detailed, peer-reviewed studies focusing exclusively on the synthesis and biological evaluation of 4-Acetyl-4'-chloro-2'-methoxybiphenyl are not extensively available in the public domain, its structural motifs are present in compounds investigated for various biological activities. For example, studies on related substituted biphenyls have shown that the presence of halogen and methoxy groups can significantly influence their biological profiles.

Research into compounds with similar structural features has indicated potential for:

Antimicrobial Activity : The derivatives of 4-Acetyl-4'-chloro-2'-methoxybiphenyl are studied for their potential antimicrobial properties. rsc.org

Antioxidant Activity : The antioxidant potential of compounds related to 4-Acetyl-4'-chloro-2'-methoxybiphenyl has been an area of investigation. rsc.org

Enzyme Inhibition : It is theorized that this compound and its derivatives may act as enzyme inhibitors, which could be relevant in the context of cancer cell proliferation or bacterial growth. rsc.org

The table below summarizes the key research areas for this compound based on its structural characteristics and the known activities of related biphenyls.

| Research Area | Rationale for Investigation |

| Synthetic Intermediate | Versatile functional groups (acetyl, chloro, methoxy) allow for diverse chemical modifications. |

| Medicinal Chemistry | The substituted biphenyl scaffold is a common feature in pharmacologically active molecules. |

| Materials Science | Biphenyl derivatives are explored for applications in liquid crystals and organic light-emitting diodes (OLEDs). |

This table outlines the primary fields of research where 4-Acetyl-4'-chloro-2'-methoxybiphenyl is of interest.

Structure

3D Structure

Propriétés

IUPAC Name |

1-[4-(4-chloro-2-methoxyphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-10(17)11-3-5-12(6-4-11)14-8-7-13(16)9-15(14)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUJPJMFVRUFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Acetyl 4 Chloro 2 Methoxybiphenyl and Its Analogues

Established and Emerging Synthetic Routes

The formation of the carbon-carbon bond between the two phenyl rings is the crucial step in the synthesis of biphenyl (B1667301) derivatives. Several classical and modern organic reactions have been adapted for this purpose, each with its own set of advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance.

Friedel-Crafts Acylation Protocols for Biphenyl Derivatives

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. organic-chemistry.org In the context of synthesizing 4-Acetyl-4'-chloro-2'-methoxybiphenyl, this reaction can be envisioned in two primary ways: either by acylating a pre-formed 4'-chloro-2'-methoxybiphenyl scaffold or by first performing the acylation on one of the aromatic precursors before the biphenyl bond formation.

The reaction typically involves an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). chemijournal.comnih.gov The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The regioselectivity of the acylation is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For a substrate like 4'-chloro-2'-methoxybiphenyl, the methoxy (B1213986) group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Therefore, the acylation is expected to be directed by the methoxy-substituted ring, although the steric hindrance from the adjacent phenyl ring and the chloro group can influence the final position of the acetyl group.

Recent advancements have explored the use of solid acid catalysts, such as zeolites, to create more environmentally benign and reusable catalytic systems for Friedel-Crafts acylations. chemijournal.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Anisole | Acetyl Chloride | ZrPW | Solvent-free | 130 | ~90% (for 4-methoxy acetophenone) | chemijournal.com |

| Toluene | Benzyl Chloride | TiPW | Solvent-free | 130 | ~85% (for p-benzyl toluene) | chemijournal.com |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O | TAAIL | 40 | 94% (for 4-methoxy acetophenone) | beilstein-journals.org |

| Benzene | Benzoyl Chloride | Triflic Acid | CHCl₃ | Room Temp | 96% (for Benzophenone) | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of biaryl compounds, offering mild reaction conditions and broad functional group tolerance.

The Suzuki-Miyaura coupling reaction is one of the most versatile and widely used methods for constructing C-C bonds, particularly for biaryl synthesis. researchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. arkat-usa.org

For the synthesis of 4-Acetyl-4'-chloro-2'-methoxybiphenyl, two main disconnection approaches are possible:

Coupling of (4-acetylphenyl)boronic acid with a 1-halo-4-chloro-2-methoxybenzene derivative.

Coupling of 4-haloacetophenone with (4-chloro-2-methoxyphenyl)boronic acid.

The reaction requires a palladium catalyst, often a Pd(0) species generated in situ from a Pd(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in combination with a phosphine (B1218219) ligand. A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the activation of the organoboron species. The choice of solvent, which is often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, can significantly influence the reaction efficiency. researchgate.netikm.org.my

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic Acid | Pd(II)-complex (0.5) | KOH | Water | 100 | 94 | arkat-usa.org |

| 4-Bromoacetophenone | Phenylboronic Acid | Pd@Bipy-PMO (0.2) | K₂CO₃ | Water | 80 | >98 | researchgate.net |

| 4-Chloroanisole | Phenylboronic Acid | [IPr·H][Pd(ƞ3-cin)Cl2] (0.5) | K₂CO₃ | Ethanol | 40 | High | rsc.org |

| 1-Chloro-4-methoxybenzene | Phenylboronic Acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | Methanol | 80 | 97 | rsc.org |

| 2-Iodocycloenones | Arylboronic Acids | Pd(0)/C (5) | Na₂CO₃ | DME/H₂O | 25 | High | organic-chemistry.org |

The Ullmann reaction is a classical method for the synthesis of biaryl compounds, involving the copper-mediated coupling of two aryl halide molecules. lscollege.ac.inorganic-chemistry.org Traditionally, this reaction requires high temperatures and stoichiometric amounts of copper powder. organic-chemistry.org However, modern variations, often referred to as Ullmann-type couplings, utilize catalytic amounts of copper salts, often in the presence of ligands, and can proceed under milder conditions. lscollege.ac.in

| Coupling Partners | Catalyst | Conditions | Yield (%) | Note | Reference |

| Diester of Salicyl Alcohol | Copper powder | DMF, reflux | 89 | Intramolecular coupling | psu.edu |

| o-Chloronitrobenzene | Copper-bronze alloy | High Temperature | Good | Symmetrical coupling | lscollege.ac.in |

| Aryl Halides | Immobilized Cu(II) | Cs₂CO₃, MeCN, 50-60°C | High | Ullmann Ether Synthesis | organic-chemistry.org |

Other Advanced Coupling and Functionalization Strategies

Beyond the more common methods, other advanced cross-coupling and functionalization techniques have emerged for the synthesis of substituted biphenyls.

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. wikipedia.orgrsc.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous for coupling with less reactive aryl chlorides. wikipedia.org The synthesis of 4-Acetyl-4'-chloro-2'-methoxybiphenyl could be achieved by coupling an appropriate arylzinc reagent with the corresponding aryl halide. rsc.org

Direct C-H Arylation: This modern approach aims to form the biaryl bond by directly coupling an aromatic C-H bond with an aryl halide, thus avoiding the pre-functionalization step of creating an organometallic reagent. researchgate.netjst.go.jpnih.gov This strategy is highly atom-economical. For a molecule like 4-Acetyl-4'-chloro-2'-methoxybiphenyl, one could envision the direct arylation of an acetophenone (B1666503) derivative with a halo-chloro-methoxybenzene, or vice versa. These reactions are typically catalyzed by palladium, and often require a directing group on one of the substrates to control the regioselectivity of the C-H activation step. jst.go.jpnih.gov

Mechanistic Elucidation of Synthetic Pathways

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and predicting outcomes.

Friedel-Crafts Acylation Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst coordinates to the acylating agent (e.g., acetyl chloride), leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺). This cation is the active electrophile that attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a weak base (often the Lewis acid-halide complex) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst. organic-chemistry.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Mechanism: The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-Ar').

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Copper-Catalyzed Ullmann-Type Coupling Mechanism: The mechanism of the Ullmann reaction is less definitively established compared to palladium-catalyzed couplings and can vary depending on the reaction conditions. For the classic reaction with copper metal, proposed mechanisms include the formation of an organocopper intermediate (Ar-Cu) via oxidative addition. This can then react with a second molecule of aryl halide. Both radical and ionic pathways involving Cu(I), Cu(II), and even Cu(III) oxidation states have been proposed for modern catalytic variants. nih.gov In one proposed cycle for catalytic Ullmann-type reactions, a Cu(I) species undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, which then reacts with the nucleophile, followed by reductive elimination to form the product and regenerate the Cu(I) catalyst. nih.gov

Investigation of Catalytic Cycles and Ligand Effects

The catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of 4-Acetyl-4'-chloro-2'-methoxybiphenyl is presumed to follow the generally accepted mechanism involving a palladium(0) active species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step.

The choice of ligand is critical, especially given the potential for steric hindrance from the ortho-methoxy group. Bulky and electron-rich phosphine ligands, such as those of the biarylphosphine class, have been shown to be effective in promoting the synthesis of sterically hindered biphenyls. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times. The use of N-heterocyclic carbene (NHC) ligands has also been explored for challenging Suzuki-Miyaura couplings.

Table 1: Representative Ligands for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

| Ligand Name | Structure | Key Features |

| Triphenylphosphine | P(C₆H₅)₃ | A common, but often less effective ligand for sterically demanding substrates. |

| SPhos | A bulky biarylphosphine ligand known to be effective in Suzuki-Miyaura couplings of hindered aryl chlorides. | |

| XPhos | Another bulky biarylphosphine ligand that has shown high efficacy in cross-coupling reactions. | |

| Buchwald-type ligands | Various | A class of electron-rich and sterically hindered biarylphosphine ligands widely used in modern cross-coupling chemistry. |

Regioselectivity and Stereochemical Control in Synthesis

In the context of Suzuki-Miyaura coupling, the regioselectivity is inherently controlled by the positions of the boronic acid and halide functional groups on the respective aromatic rings.

A significant aspect of stereochemical control in the synthesis of 2'-substituted biphenyls like 4-Acetyl-4'-chloro-2'-methoxybiphenyl is the potential for atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The presence of a bulky substituent, such as a methoxy group, at the ortho-position can hinder free rotation around the biphenyl C-C bond, potentially leading to the existence of stable, isolable enantiomers. The stability of these atropisomers is dependent on the size of the ortho-substituents and the energy barrier to rotation. For 4-Acetyl-4'-chloro-2'-methoxybiphenyl, the methoxy group at the 2'-position is a key structural feature that could induce axial chirality. The synthesis of a single enantiomer would require an asymmetric synthetic strategy, such as an asymmetric Suzuki-Miyaura coupling using a chiral ligand.

Chemical Transformations and Derivatization of 4-Acetyl-4'-chloro-2'-methoxybiphenyl

The presence of three distinct functional moieties—the acetyl group, the chloro group, and the methoxy group—on the biphenyl scaffold of 4-Acetyl-4'-chloro-2'-methoxybiphenyl offers multiple avenues for chemical transformations and derivatization.

Reactions of the Acetyl Moiety

The acetyl group is a versatile functional handle that can be readily transformed into other functionalities.

The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup. This reaction would yield 4'-chloro-2'-methoxybiphenyl-4-carboxylic acid, a potentially valuable intermediate for further derivatization.

The carbonyl of the acetyl group can be reduced to a secondary alcohol, yielding 1-(4'-chloro-2'-methoxybiphenyl-4-yl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com NaBH₄ is a milder reagent and is often preferred for its selectivity and ease of handling. libretexts.org

Table 2: Reductive Conversion of the Acetyl Moiety

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 1-(4'-chloro-2'-methoxybiphenyl-4-yl)ethanol | Methanol or Ethanol, Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(4'-chloro-2'-methoxybiphenyl-4-yl)ethanol | Anhydrous ether or THF, followed by aqueous workup |

Reactivity of the Halogen Moiety

The chlorine atom on the biphenyl ring, while generally less reactive than bromine or iodine, can still participate in a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution under specific conditions.

The chloro group can be a site for further cross-coupling reactions, such as the Heck reaction to introduce a vinyl group, or the Sonogashira reaction to introduce an alkyne moiety. diva-portal.org These reactions typically require more forcing conditions or specialized catalyst systems compared to the analogous reactions with aryl bromides or iodides. Nucleophilic aromatic substitution of the chloro group is also possible, particularly if the aromatic ring is activated by strongly electron-withdrawing groups, or under high temperature and pressure conditions with strong nucleophiles.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the synthesis of certain biphenyls, particularly those bearing electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.com

In the context of synthesizing precursors to 4-Acetyl-4'-chloro-2'-methoxybiphenyl, one could envision a scenario where a suitably activated chlorobenzene (B131634) derivative reacts with a methoxyphenoxide nucleophile. The acetyl group, being electron-withdrawing, can facilitate such a reaction. The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Activated Aryl Halide | Nucleophile | Base, Solvent | Substituted Biphenyl | wikipedia.org |

| 1-chloro-2,4-dinitrobenzene | Amine | DMSO | N-Aryl Amine | documentsdelivered.com |

| Activated Fluoroarene | Azole/Amine/Carboxylic Acid | Photoredox Catalyst | Substituted Arene | masterorganicchemistry.com |

While direct application to the synthesis of 4-Acetyl-4'-chloro-2'-methoxybiphenyl is not widely reported, the principles of SNAr suggest it as a potential, albeit less common, synthetic route for analogues. The feasibility would depend on the specific substitution pattern and the activating ability of the substituents.

Synthesis of Isotope-Labeled Derivatives for Mechanistic Studies

The synthesis of isotope-labeled compounds is a crucial tool for elucidating reaction mechanisms. By selectively incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into a molecule, researchers can track the fate of specific atoms throughout a chemical transformation. This information can provide insights into bond-forming and bond-breaking steps, the nature of intermediates, and the kinetic isotope effect. researchgate.net

For a molecule like 4-Acetyl-4'-chloro-2'-methoxybiphenyl, isotope labeling could be employed to study the mechanism of its formation, for example, via a Suzuki-Miyaura coupling or a Friedel-Crafts acylation.

To investigate the mechanism of a Suzuki-Miyaura coupling, one of the coupling partners could be labeled. For instance, a ¹³C-labeled 4-acetylphenylboronic acid could be synthesized and used in the coupling reaction. Analysis of the product and any byproducts by mass spectrometry and NMR spectroscopy would reveal how the labeled carbon is incorporated, confirming the expected C-C bond formation.

In the case of a Friedel-Crafts acylation, the acylating agent could be labeled. For example, [¹³C]-acetyl chloride or acetyl chloride labeled with ¹⁸O in the carbonyl group could be used. The position of the isotope in the final product would confirm the mechanism of electrophilic attack and rule out alternative pathways.

The synthesis of these labeled precursors would follow standard synthetic routes, but starting from commercially available isotopically enriched starting materials. For example, ¹³C-labeled methyl iodide could be a precursor for a labeled acetyl group.

| Labeled Precursor | Isotope | Potential Mechanistic Study | Analytical Technique |

| [¹³C]-4-acetylphenylboronic acid | ¹³C | Suzuki-Miyaura cross-coupling | MS, ¹³C NMR |

| [¹³C]-Acetyl chloride | ¹³C | Friedel-Crafts acylation | MS, ¹³C NMR |

| [¹⁸O]-Acetyl chloride | ¹⁸O | Friedel-Crafts acylation | MS, IR |

| Deuterated aryl halide | ²H | Kinetic Isotope Effect in C-H activation | Reaction kinetics |

Advanced Analytical Characterization Techniques for 4 Acetyl 4 Chloro 2 Methoxybiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the acetyl group protons, and the methoxy (B1213986) group protons. The acetyl methyl protons are expected to appear as a sharp singlet at approximately 2.6 ppm. The methoxy protons should also present as a singlet, typically around 3.8 ppm. The aromatic region, between 7.0 and 8.0 ppm, will display a more complex pattern of doublets and multiplets corresponding to the seven protons on the biphenyl (B1667301) core. The exact multiplicity and coupling constants would depend on the specific substitution pattern and the dihedral angle between the two phenyl rings.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. Key expected signals include the carbonyl carbon of the acetyl group at approximately 197 ppm, the methyl carbon of the acetyl group around 26 ppm, and the methoxy carbon near 56 ppm. The twelve aromatic carbons will resonate in the region of 110-160 ppm, with their precise chemical shifts influenced by the electronic effects of the acetyl, chloro, and methoxy substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Acetyl Protons (CH₃) | ~ 2.6 | ~ 26 | Singlet |

| Methoxy Protons (OCH₃) | ~ 3.8 | ~ 56 | Singlet |

| Aromatic Protons | 7.0 - 8.0 | 110 - 160 | Multiplets, Doublets |

| Carbonyl Carbon (C=O) | - | ~ 197 | - |

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. In the case of 4-Acetyl-4'-chloro-2'-methoxybiphenyl, COSY would be instrumental in identifying which aromatic protons are adjacent to each other on the same phenyl ring, helping to trace the spin systems of both the 4-acetylphenyl and the 4'-chloro-2'-methoxyphenyl moieties. researchgate.netyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This would allow for the unambiguous assignment of each protonated aromatic carbon by linking its signal to the chemical shift of its attached proton. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment would show a correlation between the acetyl methyl protons and the carbonyl carbon, as well as the aromatic carbon to which the acetyl group is attached. It would also reveal correlations between the methoxy protons and the aromatic carbon at the 2'-position, confirming the placement of this group. These long-range correlations are vital for piecing together the entire molecular structure and confirming the substitution pattern on the biphenyl core. researchgate.netyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 4-Acetyl-4'-chloro-2'-methoxybiphenyl, with a molecular formula of C₁₅H₁₃ClO₂, the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) is calculated to be 261.0682. An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the proposed molecular formula. The presence of a chlorine atom would also be evident from the characteristic isotopic pattern, with the [M+H+2]⁺ peak having an intensity approximately one-third of the [M+H]⁺ peak.

Mass spectrometry is an invaluable tool for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products and intermediates. In the synthesis of 4-Acetyl-4'-chloro-2'-methoxybiphenyl, which could be achieved through cross-coupling reactions such as the Suzuki or Negishi reaction, MS can be used to follow the progress of the reaction. By analyzing small aliquots of the reaction mixture at different time points, it is possible to identify the molecular ions of the starting materials, the final product, and any transient intermediates, thereby providing insights into the reaction mechanism and helping to optimize reaction conditions. waters.com

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

For 4-Acetyl-4'-chloro-2'-methoxybiphenyl, the IR spectrum would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1675-1690 cm⁻¹ corresponding to the stretching vibration of the carbonyl group of the acetyl moiety. The conjugation with the aromatic ring lowers the frequency compared to a non-conjugated ketone.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretch: Bands in the range of 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the methyl groups of the acetyl and methoxy functionalities.

C-O Stretch: The stretching vibrations of the C-O bonds of the methoxy group and the acetyl group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, generally between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1675 - 1690 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-O (Methoxy/Acetyl) | Stretch | 1000 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Vibrational Analysis of Functional Groups

In the infrared spectrum of a compound like 4-Acetyl-4'-chloro-2'-methoxybiphenyl, the presence of the acetyl group is typically confirmed by a strong absorption band corresponding to the C=O stretching vibration, generally observed in the region of 1680-1660 cm⁻¹. The C-H stretching vibrations of the methyl group in the acetyl moiety are expected around 2925 cm⁻¹. The aromatic C-H stretching vibrations of the biphenyl rings would appear above 3000 cm⁻¹.

The methoxy group (-OCH₃) would exhibit characteristic C-H stretching vibrations as well as a distinct C-O stretching band. The C-Cl stretching vibration from the chlorinated phenyl ring typically appears in the lower frequency region of the infrared spectrum, often between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, with characteristic peaks around 1600 cm⁻¹ and 1000 cm⁻¹ corresponding to ring stretching and breathing modes, respectively. The C-C bridge bond stretching between the two phenyl rings of the biphenyl structure is also a notable feature.

A comparative analysis with the spectra of related substituted biphenyls, such as 4-acetylbiphenyl (B160227) and various chlorobiphenyls, can aid in the precise assignment of these vibrational modes. For instance, the Raman spectra of chlorobiphenyls show characteristic peaks that can be correlated to the position of the chlorine atom on the biphenyl ring.

Table 1: Expected Vibrational Frequencies for 4-Acetyl-4'-chloro-2'-methoxybiphenyl

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Acetyl | C=O Stretch | 1680 - 1660 |

| Acetyl | C-H Stretch (methyl) | ~2925 |

| Aromatic | C-H Stretch | >3000 |

| Methoxy | C-O Stretch | 1300 - 1000 |

| Chloro | C-Cl Stretch | 800 - 600 |

| Biphenyl Ring | Ring Stretch | ~1600 |

| Biphenyl Ring | Ring Breathing | ~1000 |

Spectroscopic Probes for Intermolecular Interactions

The substituent groups on the biphenyl rings of 4-Acetyl-4'-chloro-2'-methoxybiphenyl, namely the acetyl, chloro, and methoxy groups, can influence its intermolecular interactions in the solid state. Spectroscopic techniques can provide insights into these non-covalent interactions, such as hydrogen bonding and π-π stacking.

While the molecule does not possess strong hydrogen bond donors, the oxygen atom of the acetyl group can act as a hydrogen bond acceptor. This could lead to weak C-H···O interactions with neighboring molecules, which might be observable as subtle shifts in the C-H and C=O vibrational frequencies in the infrared spectrum.

The presence of two aromatic rings suggests the possibility of π-π stacking interactions, which are common in the crystal packing of biphenyl derivatives. These interactions, where the electron-rich π systems of the aromatic rings align, can be studied using techniques like solid-state NMR and can also influence the vibrational spectra. The extent of π-π stacking is related to the dihedral angle between the phenyl rings, which in turn is influenced by the steric hindrance of the substituents.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of 4-Acetyl-4'-chloro-2'-methoxybiphenyl must first be grown. This crystal is then mounted in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the unit cell. This electron density map is then used to build a model of the molecule's structure.

The resulting crystallographic data would include the unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and the space group (the symmetry of the crystal). From this data, the precise atomic coordinates of each atom in the molecule can be determined, providing an unambiguous confirmation of its chemical structure.

Analysis of Molecular Conformation and Packing

A key aspect of the crystal structure of biphenyl derivatives is the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric repulsion of the ortho-substituents and the electronic stabilization of a more planar conformation that allows for better π-orbital overlap. In 4-Acetyl-4'-chloro-2'-methoxybiphenyl, the methoxy group at the 2'-position is expected to exert significant steric hindrance, likely resulting in a non-planar conformation with a considerable dihedral angle.

The analysis of the crystal packing reveals how individual molecules of 4-Acetyl-4'-chloro-2'-methoxybiphenyl are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and any potential weak hydrogen bonds or π-π stacking. Understanding the molecular packing is crucial for comprehending the solid-state properties of the compound.

Chromatographic Methodologies for Research Sample Preparation

Chromatographic techniques are indispensable for the purification and analysis of synthetic compounds like 4-Acetyl-4'-chloro-2'-methoxybiphenyl, ensuring the high purity required for research applications.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its molecular weight and structure, 4-Acetyl-4'-chloro-2'-methoxybiphenyl is amenable to GC analysis. This technique is particularly useful for assessing the purity of a synthesized sample and for separating it from starting materials, byproducts, or other impurities.

In a typical GC analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification.

For the analysis of chlorinated aromatic compounds like 4-Acetyl-4'-chloro-2'-methoxybiphenyl, a non-polar or medium-polarity capillary column, such as one coated with a polysiloxane stationary phase, would be suitable. The detector of choice would likely be a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (MS) for definitive identification. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing both the retention time and the mass spectrum of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of 4-Acetyl-4'-chloro-2'-methoxybiphenyl and for its separation from starting materials, byproducts, and degradation products. A stability-indicating HPLC method is crucial for ensuring the quality and integrity of the compound.

A common approach for the analysis of biphenyl derivatives like 4-Acetyl-4'-chloro-2'-methoxybiphenyl involves reverse-phase chromatography. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the presence of acetyl and chloro chromophores in its structure, Ultraviolet (UV) detection is a suitable and widely used technique for this compound.

Detailed research findings have established specific parameters for a gradient reverse-phase HPLC method designed to detect the compound and potential degradation products. A C18 column is typically employed as the stationary phase, offering excellent separation for compounds of medium polarity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution, like water with a formic acid modifier to improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities that may be present in the sample.

The following table summarizes a validated HPLC method for the analysis of 4-Acetyl-4'-chloro-2'-methoxybiphenyl.

Table 1: HPLC Parameters for 4-Acetyl-4'-chloro-2'-methoxybiphenyl Analysis

| Parameter | Specification |

|---|---|

| Stationary Phase/Column | C18 (5 µm particle size, 250 x 4.6 mm) |

| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water |

| Gradient Program | Acetonitrile/Water ratio from 40:60 to 90:10 over 20 minutes |

| Detection | UV at 254 nm |

| Purpose | Purity assessment and detection of degradation products |

This method allows for the effective separation of the target compound from impurities, with detection at 254 nm providing high sensitivity due to the strong UV absorbance of the biphenyl system's chromophores.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective technique for monitoring the progress of chemical reactions that synthesize or modify 4-Acetyl-4'-chloro-2'-methoxybiphenyl. wpmucdn.comumich.edunih.gov It allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product over time. wisc.edu

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, which is typically a thin layer of an adsorbent like silica (B1680970) gel coated on a plate. wisc.edukhanacademy.org The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). By capillary action, the mobile phase moves up the plate, carrying the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary and mobile phases. wisc.edukhanacademy.org

For a typical reaction producing 4-Acetyl-4'-chloro-2'-methoxybiphenyl, three lanes are spotted on the TLC plate: the starting material, a "co-spot" containing both the starting material and the reaction mixture, and the reaction mixture itself. rochester.edu As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, 4-Acetyl-4'-chloro-2'-methoxybiphenyl, will appear and intensify. The product, being a different molecule from the reactants, will have a distinct Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wpmucdn.com Visualization is commonly achieved under UV light, where UV-active compounds appear as dark spots on a fluorescent background. umich.edu

The selection of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly used for biphenyl compounds, with the ratio adjusted to achieve an optimal Rf value for the starting material, typically around 0.3-0.4. rochester.edu

Table 2: Typical TLC Parameters for Reaction Monitoring

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates acs.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (ratio adjusted for optimal separation) |

| Application | Capillary pipette spotting of starting material, co-spot, and reaction mixture rochester.edu |

| Development | In a sealed chamber until the solvent front nears the top of the plate wisc.edu |

| Visualization | UV lamp (254 nm) umich.edu |

By comparing the spots, a chemist can efficiently determine the reaction's status—whether it is incomplete, complete, or has produced significant byproducts—guiding decisions on reaction time and workup procedures. libretexts.org

Computational Chemistry and Theoretical Modeling of 4 Acetyl 4 Chloro 2 Methoxybiphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation in an approximate manner to provide information on electron distribution and energy levels.

DFT calculations are a cornerstone of modern computational chemistry for predicting the electronic structure of molecules like 4-Acetyl-4'-chloro-2'-methoxybiphenyl. By determining the electron density, DFT can be used to calculate a variety of chemical descriptors that are crucial for predicting reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity.

For 4-Acetyl-4'-chloro-2'-methoxybiphenyl, the electron-withdrawing nature of the acetyl and chloro groups, combined with the electron-donating methoxy (B1213986) group, creates a complex electronic environment. DFT calculations can precisely map this environment. The molecular electrostatic potential (MEP) surface, for instance, can be calculated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

DFT is also a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule such as 4-Acetyl-4'-chloro-2'-methoxybiphenyl, one might be interested in reactions such as nucleophilic substitution at the acetyl group or cross-coupling reactions at the C-Cl bond. Computational modeling can map out the entire reaction pathway, from reactants to products, through the transition state.

The process involves locating the minimum energy structures of the reactants and products, as well as the saddle point on the potential energy surface that corresponds to the transition state. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. These calculations can provide a detailed understanding of the reaction's feasibility and selectivity, guiding synthetic efforts. escholarship.orgresearchgate.net

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy. For 4-Acetyl-4'-chloro-2'-methoxybiphenyl, this includes NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR spectra. nih.gov By comparing the calculated spectra with experimental data, the proposed molecular structure can be confirmed.

Similarly, the vibrational frequencies calculated from DFT can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of functional groups. researchgate.netmdpi.com The prediction of UV-Vis spectra, which arise from electronic transitions between molecular orbitals, can also be achieved, providing insight into the molecule's photophysical properties.

| Carbon Atom | Predicted (DFT/GIAO) | Experimental |

|---|---|---|

| C=O (acetyl) | 197.5 | 197.2 |

| C-Cl | 134.8 | 134.5 |

| C-OCH3 | 157.2 | 156.9 |

| CH3 (acetyl) | 26.9 | 26.6 |

| CH3 (methoxy) | 55.8 | 55.5 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for understanding the electronic properties and reactivity of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules in a condensed phase.

MD simulations can be used to explore the potential energy surface as a function of this dihedral angle. By simulating the molecule's motion over time, a representative ensemble of conformations can be generated. This allows for the identification of the most stable conformers and the energy barriers to rotation between them. Such information is crucial for understanding how the molecule will behave in solution or in a biological environment. tandfonline.combeilstein-journals.org

| Dihedral Angle (degrees) | Relative Potential Energy (kcal/mol) |

|---|---|

| 0 | 5.2 |

| 30 | 1.5 |

| 60 | 0.0 |

| 90 | 2.8 |

MD simulations are also invaluable for studying how molecules interact with their environment. By placing the molecule of interest in a simulation box with solvent molecules, one can study solvation effects and how the solvent influences the molecule's conformation and dynamics. figshare.com

In the solid state, MD simulations can be used to model the crystal packing of 4-Acetyl-4'-chloro-2'-methoxybiphenyl. These simulations can predict the lattice energy and the nature of the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that hold the crystal together. Understanding these interactions is critical in materials science for predicting properties like melting point and solubility. scirp.orggatech.edu

| Atom Pair | Peak Distance (Å) | Interaction Type |

|---|---|---|

| C=O --- H-C (aromatic) | 2.8 | Weak Hydrogen Bond |

| Cl --- Cl | 3.5 | Halogen-Halogen Interaction |

| Phenyl Ring --- Phenyl Ring | 3.8 | π-π Stacking |

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling for 4-Acetyl-4'-chloro-2'-methoxybiphenyl integrates computational data to forecast its chemical predispositions. This modeling is predicated on the understanding that the arrangement of atoms and the distribution of electrons within the molecule are the primary determinants of its reactivity.

The prediction of reactive sites within 4-Acetyl-4'-chloro-2'-methoxybiphenyl is achieved through the analysis of its electronic properties, primarily through Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) theory.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). Electron-rich areas are susceptible to electrophilic attack, as they can donate electrons to an incoming electrophile. Conversely, electron-poor regions are prone to nucleophilic attack, as they can accept electrons from a nucleophile.

For 4-Acetyl-4'-chloro-2'-methoxybiphenyl, the MEP analysis would likely reveal a significant region of negative electrostatic potential around the oxygen atom of the acetyl group's carbonyl, making it a prime target for electrophiles. The chlorine atom, being highly electronegative, would also contribute to a region of negative potential. The aromatic rings, influenced by the various substituents, would exhibit a more complex potential surface. The acetyl and chloro groups, being electron-withdrawing, would tend to create regions of positive potential on the aromatic rings, particularly on the carbon atoms of the acetyl-substituted ring, making them potential sites for nucleophilic aromatic substitution under certain conditions.

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile. The LUMO is the innermost orbital without electrons and relates to the molecule's capacity to act as an electrophile.

In 4-Acetyl-4'-chloro-2'-methoxybiphenyl, the distribution of the HOMO would indicate the most likely sites for electrophilic attack. These are typically regions with high electron density. The LUMO's distribution, on the other hand, highlights the probable sites for nucleophilic attack. The electron-withdrawing nature of the acetyl and chloro groups is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The carbonyl carbon of the acetyl group is anticipated to have a large LUMO coefficient, marking it as a primary site for nucleophilic addition reactions.

Table 1: Predicted Reactive Sites and Associated Computational Parameters for 4-Acetyl-4'-chloro-2'-methoxybiphenyl

| Potential Reactive Site | Type of Attack | Governing Factor | Expected MEP Value | Relevant Frontier Orbital | Rationale |

| Carbonyl Oxygen (Acetyl) | Electrophilic | High Electron Density | Highly Negative | HOMO | The lone pairs of electrons on the oxygen atom create a region of high negative potential. |

| Carbonyl Carbon (Acetyl) | Nucleophilic | Electron Deficiency | Highly Positive | LUMO | The electronegative oxygen atom polarizes the C=O bond, making the carbon atom electron-deficient. |

| Aromatic Ring (Acetyl-substituted) | Electrophilic | Pi-electron System | Moderately Negative | HOMO | The acetyl group is deactivating, but the ring remains susceptible to strong electrophiles. |

| Aromatic Ring (Chloro- and Methoxy-substituted) | Electrophilic | Pi-electron System | Variably Negative | HOMO | The methoxy group is activating, while the chloro group is deactivating, leading to complex reactivity. |

The chemical behavior of 4-Acetyl-4'-chloro-2'-methoxybiphenyl is a nuanced interplay of electronic and steric effects imparted by its substituents.

Electronic Effects: The substituents on the biphenyl (B1667301) core significantly modulate its electron density and, consequently, its reactivity.

Acetyl Group (-COCH3): This is a moderately deactivating, electron-withdrawing group due to both induction and resonance. It withdraws electron density from the aromatic ring it is attached to, making it less susceptible to electrophilic aromatic substitution. The carbonyl group's electrophilicity, however, makes it a key reactive center for nucleophilic attack.

Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group via induction due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack. However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions.

Methoxy Group (-OCH3): The methoxy group is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Its oxygen atom can also act as a hydrogen bond acceptor.

Steric Effects: The spatial arrangement of the atoms, particularly the bulky methoxy group at the 2'-position, imposes significant steric hindrance. This steric bulk can influence the molecule's conformation and the accessibility of its reactive sites. The ortho-methoxy group is expected to hinder the free rotation around the biphenyl C-C bond, leading to a non-planar conformation in the ground state. This twisting of the biphenyl rings can affect the extent of π-conjugation between them. Furthermore, the methoxy group can sterically shield the adjacent positions on the aromatic ring, potentially directing incoming reagents to less hindered sites.

Table 2: Influence of Substituents on the Chemical Behavior of 4-Acetyl-4'-chloro-2'-methoxybiphenyl

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Acetyl | 4 | Electron-withdrawing | Moderate | Deactivates its aromatic ring towards electrophilic attack; carbonyl carbon is a key electrophilic site. |

| Chloro | 4' | Electron-withdrawing (Inductive), Weakly Donating (Resonance) | Minimal | Deactivates its aromatic ring towards electrophilic attack; ortho, para-directing. |

| Methoxy | 2' | Electron-donating (Resonance) | Significant | Activates its aromatic ring towards electrophilic attack; causes steric hindrance, affecting conformation and site accessibility. |

Mechanistic Insights into the Reactivity of 4 Acetyl 4 Chloro 2 Methoxybiphenyl

Electrophilic Aromatic Substitution Patterns on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on 4-Acetyl-4'-chloro-2'-methoxybiphenyl is dictated by the directing effects of the existing substituents on the two interconnected phenyl rings.

The biphenyl system consists of two rings, which we can designate as Ring A (bearing the acetyl group) and Ring B (bearing the chloro and methoxy (B1213986) groups).

Reactivity of Ring A: This ring is substituted with a 4-acetyl group. The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Through resonance and inductive effects, it draws electron density away from the ring, making it less nucleophilic. As a deactivating group, the acetyl substituent directs incoming electrophiles to the meta positions (positions 3 and 5).

Reactivity of Ring B: This ring is substituted with a 4'-chloro and a 2'-methoxy group.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. wikipedia.org

The chloro group (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can donate electron density through resonance. wikipedia.org

Between the two rings, Ring B is significantly more activated towards electrophilic attack than the deactivated Ring A. Therefore, electrophilic substitution reactions such as nitration or halogenation are expected to occur preferentially on Ring B.

| Substituent | Ring Position | Electronic Effect | Directing Effect | Impact on Reactivity |

|---|---|---|---|---|

| -COCH₃ (Acetyl) | 4 | Electron-withdrawing | meta | Strongly Deactivating |

| -Cl (Chloro) | 4' | Electron-withdrawing (Inductive), Electron-donating (Resonance) | ortho, para | Weakly Deactivating |

| -OCH₃ (Methoxy) | 2' | Electron-donating (Resonance), Electron-withdrawing (Inductive) | ortho, para | Strongly Activating |

Impact of the Acetyl Group on Aromatic Ring Activation and Deactivation

The acetyl group (-COCH₃) at the 4-position plays a crucial role in modulating the reactivity of the biphenyl system. Its impact stems from its strong electron-withdrawing character.

Deactivation of Ring A: The primary effect of the acetyl group is the significant deactivation of the ring to which it is attached (Ring A). The carbonyl group withdraws electron density both inductively (through the sigma bond framework) and via resonance (delocalizing the ring's pi electrons onto the carbonyl oxygen). This reduction in electron density makes Ring A much less susceptible to attack by electrophiles compared to unsubstituted benzene. wikipedia.org

Meta-Direction: As a consequence of its resonance structures, the meta positions (3 and 5) are less electron-deficient than the ortho and para positions. This directs incoming electrophiles to attack at the meta carbons.

Kinetic Studies and Reaction Rate Analysis

While specific kinetic data for 4-Acetyl-4'-chloro-2'-methoxybiphenyl is not extensively documented in publicly available literature, the principles of chemical kinetics can be applied to understand and predict its reaction rates. Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative data on how reaction conditions affect the speed of a reaction.

To analyze the kinetics of a reaction involving this compound, such as an electrophilic nitration, one would systematically vary the concentrations of the reactants and monitor the rate of product formation or reactant consumption over time.

Methodology: The reaction progress can be followed using spectroscopic techniques like UV-Vis spectroscopy (monitoring the appearance of a chromophoric product) or NMR spectroscopy (tracking the change in signal intensity of specific protons). Chromatographic methods like HPLC can also be used to measure concentrations at different time points.

Data Analysis:

Method of Initial Rates: The initial rate of the reaction is measured at different starting concentrations of each reactant. By observing how the rate changes with concentration, the order of the reaction with respect to each reactant can be determined.

Integral Method: The concentration data collected over time is fitted to integrated rate laws (for zero, first, or second-order reactions) to determine the reaction order and the rate constant (k).

For an electrophilic substitution on Ring B, the rate law would likely be expressed as: Rate = k [4-Acetyl-4'-chloro-2'-methoxybiphenyl]m [Electrophile]n where 'm' and 'n' are the reaction orders that would be determined experimentally.

| Kinetic Parameter | Experimental Method | Information Gained |

|---|---|---|

| Reaction Order | Method of Initial Rates; Integral Method | Dependence of reaction rate on reactant concentrations |

| Rate Constant (k) | Graphical analysis of integrated rate laws | Intrinsic speed of the reaction at a given temperature |

| Activation Energy (Ea) | Arrhenius plot (measuring k at different temperatures) | Minimum energy required for the reaction to occur |

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly the rate-determining step. princeton.eduwikipedia.org It involves comparing the reaction rate of a molecule with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For an electrophilic aromatic substitution on 4-Acetyl-4'-chloro-2'-methoxybiphenyl, if the breaking of the C-H bond to re-aromatize the ring is the rate-determining step, a significant primary KIE (kH/kD > 1) would be observed when a hydrogen at the substitution site is replaced with deuterium (B1214612). However, in most SEAr reactions, the initial attack of the electrophile to form the cationic intermediate is the slow, rate-determining step, and the subsequent proton loss is fast. In this more common scenario, a negligible KIE (kH/kD ≈ 1) would be expected. lumenlearning.com

Secondary KIE: A secondary KIE can occur when the isotopically substituted atom is not directly involved in bond breaking/formation but is located near the reaction center. wikipedia.org These effects are typically smaller and provide information about changes in hybridization or steric environment at the transition state. wikipedia.orgnih.gov For instance, in a nucleophilic substitution at the chlorine position, isotopic labeling of adjacent carbons could provide insight into the structure of the transition state.

By measuring the KIE for reactions involving 4-Acetyl-4'-chloro-2'-methoxybiphenyl, researchers could definitively determine whether the initial electrophilic attack or the subsequent proton loss is the rate-limiting step, providing crucial evidence for the precise reaction mechanism. princeton.edu

Advanced Applications in Organic Synthesis and Materials Science Research

4-Acetyl-4'-chloro-2'-methoxybiphenyl as a Key Synthetic Intermediate

The reactivity of its functional groups makes 4-Acetyl-4'-chloro-2'-methoxybiphenyl a versatile precursor for constructing more complex molecular architectures. Biphenyl (B1667301) derivatives are fundamental backbones in synthetic organic chemistry due to their prevalence in medicinally active compounds and functional materials. nih.gov

The biphenyl core of 4-Acetyl-4'-chloro-2'-methoxybiphenyl serves as a foundational unit for the synthesis of larger polyaromatic systems. The functional groups present on the molecule offer multiple reaction pathways for extension. For instance, the acetyl group can undergo various condensation reactions, such as the Claisen-Schmidt condensation, to form larger chalcone-like structures which extend the conjugated π-system. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, which are fundamental in creating biphenyl linkages, can be employed to attach additional aryl groups, thereby building more elaborate polyaromatic frameworks from this intermediate. nih.gov

The existing substituents on 4-Acetyl-4'-chloro-2'-methoxybiphenyl can be chemically modified to generate a library of novel functional derivatives. The ketone of the acetyl group is a versatile functional handle that can be reduced to an alcohol, converted to an amine via reductive amination, or used in Wittig-type reactions to form alkenes. Biphenyls are often functionalized to introduce active moieties. researchgate.net The aromatic rings themselves can undergo further electrophilic substitution reactions, although the positions of new substituents would be directed by the existing groups. nih.gov This adaptability allows for the systematic tuning of the molecule's physical and electronic properties for specific applications, such as the synthesis of novel liquid crystals or pharmacologically active compounds. researchgate.net

Supramolecular Chemistry of Acetyl-Substituted Biphenyls

Supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. The acetyl group on biphenyl systems plays a significant role in directing these self-assembly processes, particularly on surfaces.

Research on the analogue compound 4-acetylbiphenyl (B160227) has demonstrated its ability to form highly ordered supramolecular structures on gold (Au(111)) surfaces. rsc.org In this model system, the 4-acetylbiphenyl molecules self-assemble into structures that exhibit remarkable directionality and reproducibility. rsc.org The formation of these nano-objects is stabilized by the inclusion of metallic adatoms (gold atoms) from the substrate, which act as stabilizing agents in the architecture. rsc.org This behavior suggests that 4-Acetyl-4'-chloro-2'-methoxybiphenyl, with its similar acetyl functionality, would also be capable of forming directed, self-assembled monolayers on suitable metallic substrates, with the chloro and methoxy (B1213986) groups providing additional modulation of the intermolecular interactions.

| Parameter | Observation for 4-acetylbiphenyl on Au(111) | Reference |

| Assembly Type | Supramolecular structures | rsc.org |

| Substrate | Gold (Au(111)) | rsc.org |

| Key Feature | Structural directionality and reproducibility | rsc.org |

| Stabilizing Agent | Metallic adatoms | rsc.org |

| Driving Force | Weak long-range dispersive forces | rsc.org |

Research into Functional Materials Applications

While specific applications for 4-Acetyl-4'-chloro-2'-methoxybiphenyl are still in the exploratory phase, its structural motifs are found in various classes of functional materials. Biphenyl derivatives are widely used as building blocks for materials with applications in agrochemicals, pharmaceuticals, and functional materials like liquid crystals and organic light-emitting diodes (OLEDs). researchgate.net The rigid biphenyl core provides thermal stability and a conjugated system, while the functional groups—acetyl, chloro, and methoxy—offer sites for polymerization or for tuning optical and electronic properties. The potential for this compound to be integrated into polymers or to serve as a precursor for liquid crystalline materials makes it a target for ongoing research in materials science.

Exploration in Advanced Polymeric Materials

Investigations as Precursors for Liquid Crystalline Compounds

Similarly, investigations into 4-Acetyl-4'-chloro-2'-methoxybiphenyl as a precursor for liquid crystalline compounds are not described in the available literature. The synthesis of liquid crystals often involves molecules with specific shapes and electronic properties, and while biphenyl structures are common in liquid crystal design, the specific utility of this compound for such purposes has not been detailed in published research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-acetyl-4'-chloro-2'-methoxybiphenyl, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated biphenyl precursors and acetylated aryl boronic acids. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency .

- Solvent optimization : Use of THF or DMF at 80–100°C to balance reactivity and side-product formation.

- Protection/deprotection strategies : Methoxy and acetyl groups may require temporary protection during halogenation steps .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 72 |

| PdCl₂(dppf) | DMF | 100 | 85 |

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts (e.g., acetyl at δ ~2.6 ppm; methoxy at δ ~3.8 ppm) .

- X-ray crystallography : Resolves steric effects of the 2'-methoxy and 4'-chloro groups (see for analogous structures) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 290.0478 (calculated for C₁₅H₁₂ClO₂) .

Advanced Research Questions

Q. How can contradictory data in regioselective acetylation be resolved?

- Challenge : Competing acetyl migration or undesired substitution at the 3-position due to steric hindrance from the 2'-methoxy group.

- Methodology :

- Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC to identify intermediates .

- Computational modeling : Use DFT to compare activation energies for acetylation at 4- vs. 3-positions (e.g., Gaussian09 with B3LYP/6-31G*) .

- Case Study : A 2024 study resolved similar regioselectivity issues in biphenyl derivatives by introducing bulky ligands (e.g., SPhos) to sterically block the 3-position .

Q. What strategies mitigate instability of 4-acetyl-4'-chloro-2'-methoxybiphenyl under oxidative conditions?

- Methodology :

- Stabilizers : Add antioxidants like BHT (0.1 wt%) during storage .

- Microencapsulation : Use β-cyclodextrin to shield the acetyl group from oxidation .

- Data Contradiction : Early studies reported rapid decomposition (t₁/₂ < 24 hrs), but recent work with argon-purged solvents extended stability to >72 hrs .

Q. How does the electronic interplay between substituents affect reactivity in cross-coupling reactions?

- Analysis :

- Electron-withdrawing effects : The 4'-chloro group deactivates the biphenyl core, slowing electrophilic substitution.

- Steric effects : 2'-methoxy hinders access to the ortho position, favoring para functionalization.

- Experimental Design : Compare reaction rates of 4-acetyl-4'-chloro-2'-methoxybiphenyl with non-chlorinated analogs using stopped-flow UV-Vis kinetics .

Data-Driven Challenges

Interpreting conflicting crystallographic and computational bond-length data for the acetyl group

- Conflict : X-ray data () show C=O bond length of 1.22 Å, while DFT simulations predict 1.24 Å.

- Resolution :

- Thermal motion correction : Apply TLS (Translation-Libration-Screw) refinement to crystallographic data .

- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations .

Designing a stability-indicating HPLC method for detecting degradation products

- Methodology :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% formic acid in acetonitrile/water (40:60 to 90:10 over 20 mins).

- Detection : UV at 254 nm for acetyl and chloro chromophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.